diethyl 5-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 5-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the ethyl and methyl groups through alkylation reactions. The benzotriazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by the benzotriazole group .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The benzotriazole group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the benzotriazole moiety .
Scientific Research Applications
2,4-DIETHYL 5-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar in structure but with a pyrrole ring instead of a thiophene ring.
Benzotriazole derivatives: Compounds with the benzotriazole moiety but different substituents on the ring.
Uniqueness
2,4-DIETHYL 5-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to the combination of the thiophene ring with the benzotriazole moiety, which imparts specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C20H22N4O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
diethyl 5-[3-(benzotriazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H22N4O5S/c1-4-28-19(26)16-12(3)17(20(27)29-5-2)30-18(16)21-15(25)10-11-24-14-9-7-6-8-13(14)22-23-24/h6-9H,4-5,10-11H2,1-3H3,(H,21,25) |
InChI Key |
WZIVPELFECKVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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